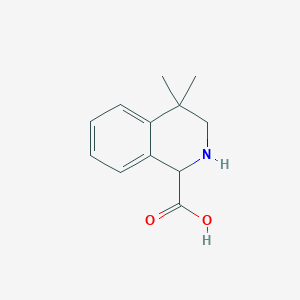

4,4-二甲基-1,2,3,4-四氢异喹啉-1-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline is an important structural motif of various natural products and therapeutic lead compounds . It has garnered significant attention as it is present in various natural and non-natural compounds with intriguing biological properties .

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives has been achieved through various methods. One such method involves the Petasis reaction and Pomeranz-Fritsch-Bobbitt cyclization . Another approach includes a two-step procedure that involves an initial regioselective intermolecular hydroaminoalkylation of ortho-chlorostyrenes with N-methylanilines and a subsequent intramolecular Buchwald–Hartwig amination .Molecular Structure Analysis

The molecular structure of 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid can be represented by the formula C11H15N . The InChI representation of the molecule is InChI=1S/C11H15N/c1-11(2)8-12-7-9-5-3-4-6-10(9)11/h3-6,12H,7-8H2,1-2H3 .Physical And Chemical Properties Analysis

The physical and chemical properties of 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid include a molecular weight of 161.24 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 1, and a rotatable bond count of 0 .科学研究应用

合成方法和应用4,4-二甲基-1,2,3,4-四氢异喹啉-1-羧酸是苯丙氨酸的结构类似物,用于生产生物相关化合物的多种合成途径。一个值得注意的应用是通过从苯丙氨酸衍生的前体开始的非对映选择性烷基化过程合成生物碱 (+)-corlumine。这个过程展示了该化合物在创建对映体纯四氢异喹啉衍生物中的用途,这在生物碱合成中至关重要 (Huber & Seebach, 1987).

生物学意义4,4-二甲基-1,2,3,4-四氢异喹啉-1-羧酸的结构是几种基于肽的药物的组成部分,证明了其在药物化学中的重要性。它存在于各种生物活性化合物中,突出了它在药物设计中的重要性,其中利用了其苯丙氨酸的受限类似物性质。包括传统的 Pictet-Spengler 反应和现代环加成反应在内的不同合成方法促进了这种药物分子核心单元的构建,突出了其多功能性和在新治疗剂开发中的关键作用 (Kotha, Deodhar, & Khedkar, 2014).

化学转化和衍生物4,4-二甲基-1,2,3,4-四氢异喹啉-1-羧酸的化学多功能性通过其转化为功能化衍生物进一步得到说明。一个例子是从二甲酮进行的 10 步过程,展示了功能化 1-氧代-1,2,3,4-四氢异喹啉-3-羧酸的实用合成,强调了该化合物在复杂化学合成中的适应性 (Quintiliano & Silva, 2012).

未来方向

The future directions in the research of 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid could involve the development of new synthetic approaches towards this class of compounds due to their pharmacological relevance . Additionally, further exploration of their biological activities could also be a potential area of research .

作用机制

Target of Action

It is known that the compound is an unnatural α-amino acid with unique conformational features that represents the core structural motif in a large number of tailored enzyme inhibitors and potent receptor ligands .

Mode of Action

It is known that it acts as a conformationally restricted analog of phenylalanine (phe) and sometimes a more hydrophobic one for proline (pro), which usually results in an increase in bioavailability, selectivity, and potency .

Biochemical Pathways

It is known that the compound is used in the synthesis of various biologically active heterocyclic compounds .

Pharmacokinetics

It is known that the compound is used in therapeutic peptide design, which usually results in an increase in bioavailability .

属性

IUPAC Name |

4,4-dimethyl-2,3-dihydro-1H-isoquinoline-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-12(2)7-13-10(11(14)15)8-5-3-4-6-9(8)12/h3-6,10,13H,7H2,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWYGXOZYSWNZOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC(C2=CC=CC=C21)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethan-1-one](/img/structure/B2944329.png)

![1-O'-Tert-butyl 4-O-ethyl 1-(aminomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-1',4-dicarboxylate](/img/structure/B2944330.png)

![3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)propanamide](/img/structure/B2944332.png)

![2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2944343.png)

![2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2944345.png)